8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene 8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
Brand Name: Vulcanchem
CAS No.: 2310014-69-6
VCID: VC5263303
InChI: InChI=1S/C13H13FN2O/c14-12-8-15-7-6-11(12)13(17)16-9-2-1-3-10(16)5-4-9/h1-2,6-10H,3-5H2
SMILES: C1CC2C=CCC1N2C(=O)C3=C(C=NC=C3)F
Molecular Formula: C13H13FN2O
Molecular Weight: 232.258

8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

CAS No.: 2310014-69-6

Cat. No.: VC5263303

Molecular Formula: C13H13FN2O

Molecular Weight: 232.258

* For research use only. Not for human or veterinary use.

8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene - 2310014-69-6

Specification

CAS No. 2310014-69-6
Molecular Formula C13H13FN2O
Molecular Weight 232.258
IUPAC Name 8-azabicyclo[3.2.1]oct-2-en-8-yl-(3-fluoropyridin-4-yl)methanone
Standard InChI InChI=1S/C13H13FN2O/c14-12-8-15-7-6-11(12)13(17)16-9-2-1-3-10(16)5-4-9/h1-2,6-10H,3-5H2
Standard InChI Key XQEWJCWNWNWVPD-UHFFFAOYSA-N
SMILES C1CC2C=CCC1N2C(=O)C3=C(C=NC=C3)F

Introduction

Structural Characteristics and Nomenclature

Core Framework

The molecule features an 8-azabicyclo[3.2.1]oct-2-ene core, a bicyclic system comprising a seven-membered ring with nitrogen at position 8 and a double bond at position 2. This framework introduces significant rigidity, influencing both conformational stability and intermolecular interactions .

Substituent Analysis

  • 3-Fluoropyridine-4-carbonyl group: Attached to the nitrogen at position 8, this substituent introduces electronic effects via the electron-withdrawing fluorine atom and the carbonyl moiety. The pyridine ring enhances aromatic π-π stacking potential, while the fluorine atom may improve metabolic stability .

  • Double bond (oct-2-ene): Reduces ring flexibility compared to saturated analogs, potentially altering binding affinity to biological targets .

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC₁₃H₁₂FN₃O
Molecular Weight261.26 g/mol
IUPAC Name8-(3-Fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene
Hybridization of Nitrogensp³ (bridged bicyclic system)

Synthesis and Chemical Reactivity

Challenges in Synthesis

  • Steric Hindrance: The bicyclic system’s rigidity complicates functionalization at the bridgehead nitrogen .

  • Regioselectivity: Ensuring precise attachment of the fluoropyridine carbonyl group requires careful control of reaction conditions.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly lipophilic due to the bicyclic framework and aromatic substituents. Limited aqueous solubility is expected, similar to analogs like 3-[bis(4-fluorophenyl)methoxy]-8-methyl-8-azabicyclo[3.2.1]octane (logP ≈ 3.2) .

  • Stability: The fluorine atom and conjugated carbonyl group may enhance resistance to oxidative degradation .

Table 2: Comparative Physicochemical Data

CompoundMolecular Weight (g/mol)logP (Predicted)
8-(3-Fluoropyridine-4-carbonyl)-...261.262.8
3-[Bis(4-fluorophenyl)methoxy]-8-methyl343.403.2
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one229.312.5

Research Gaps and Future Directions

Unexplored Applications

  • Material Science: The rigid bicyclic framework might serve as a scaffold for liquid crystals or coordination polymers.

  • Antimicrobial Activity: Fluorinated bicyclic compounds often exhibit broad-spectrum antimicrobial properties, warranting further study.

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral variants of the compound .

  • Green Chemistry Approaches: Reducing reliance on toxic reagents (e.g., alkyl lithiums) cited in existing protocols .

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